molecular formula C22H23NO2 B4895983 1',3',3',7,8-pentamethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde

1',3',3',7,8-pentamethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde

Cat. No. B4895983
M. Wt: 333.4 g/mol
InChI Key: QZRNZGINERXWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1',3',3',7,8-pentamethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde, also known as PSI-6130, is a novel compound that has gained interest in the scientific community due to its potential therapeutic applications.

Mechanism of Action

1',3',3',7,8-pentamethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde inhibits HCV replication by binding to the RdRp active site, which prevents the viral RNA from being replicated. This leads to a decrease in viral load and ultimately, the suppression of HCV replication.
Biochemical and Physiological Effects:
In addition to its antiviral properties, this compound has also been shown to have anti-inflammatory and antioxidant effects. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in vitro.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1',3',3',7,8-pentamethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde is its specificity for HCV RdRp, which reduces the risk of off-target effects. However, its low solubility in water and poor oral bioavailability limit its use in vivo.

Future Directions

For the study of 1',3',3',7,8-pentamethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its antiviral activity in vivo. Furthermore, the potential of this compound as a therapeutic agent for other viral infections and inflammatory diseases should also be explored.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications for HCV and other diseases. Its mechanism of action, biochemical and physiological effects, advantages, and limitations make it an attractive candidate for further research and development.

Synthesis Methods

The synthesis of 1',3',3',7,8-pentamethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde involves a multi-step process that starts with the reaction of 3,5-dimethylphenol with 2-(bromomethyl)benzonitrile to form the intermediate compound. This intermediate compound is then reacted with 2,3-dihydro-1H-indole to form the spirochromene-indole core. The final step involves the introduction of the aldehyde group through a Grignard reaction with formaldehyde.

Scientific Research Applications

1',3',3',7,8-pentamethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde has been studied extensively for its antiviral properties, particularly against hepatitis C virus (HCV). In vitro studies have shown that this compound inhibits HCV replication by targeting the viral RNA-dependent RNA polymerase (RdRp). This makes it a potential candidate for the development of new HCV therapies.

properties

IUPAC Name

1',3',3',7,8-pentamethylspiro[chromene-2,2'-indole]-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-14-15(2)20-16(12-17(14)13-24)10-11-22(25-20)21(3,4)18-8-6-7-9-19(18)23(22)5/h6-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRNZGINERXWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CC3(C(C4=CC=CC=C4N3C)(C)C)OC2=C1C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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